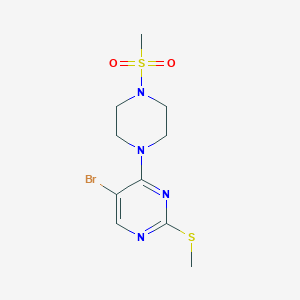

![molecular formula C13H14ClN3O2 B6458620 1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 2331754-09-5](/img/structure/B6458620.png)

1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one” is a derivative of Suvorexant . Suvorexant is a small molecule that is used as a therapeutic agent for insomnia and sleep disorders in Alzheimer’s disease . It is an orexin receptor antagonist that was approved by the U.S. FDA in 2014 to treat insomnia .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed in order to investigate the more stable structures .Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The molecule has twelve possible conformers and tautomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The compound is associated by hydrogen bonding to H2O (1a), THF (1b), or o-aminophenol (1c) .Scientific Research Applications

CBP has a wide range of applications in the fields of medicinal chemistry, chemical synthesis, and pharmacology. In medicinal chemistry, CBP has been used in the synthesis of a number of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In chemical synthesis, CBP is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. In pharmacology, CBP has been used in the synthesis of a number of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents.

Mechanism of Action

CBP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. CBP inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins and thus a decrease in inflammation.

Biochemical and Physiological Effects

CBP has a number of biochemical and physiological effects. In addition to its anti-inflammatory activity, CBP has been shown to have a number of other effects, including antioxidant activity, anticonvulsant activity, and anti-cancer activity. CBP has also been shown to have a number of other effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

CBP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of CBP is its versatility, as it can be used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. Additionally, CBP is relatively inexpensive and easy to obtain. However, one of the main limitations of CBP is its toxicity, as it is known to be toxic in high doses.

Future Directions

CBP has a wide range of potential applications in the fields of medicinal chemistry, chemical synthesis, and pharmacology. One potential future direction for CBP is its use in the synthesis of novel drugs and agrochemicals. Additionally, CBP could be used in the development of new methods for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Finally, CBP could be used in the development of new methods for the synthesis of drugs and agrochemicals with improved efficacy and safety profiles.

Synthesis Methods

CBP can be synthesized in a variety of ways. The most common methods for the synthesis of CBP involve the reaction of a piperazine derivative with a chlorobenzene derivative. The reaction is typically carried out in an aqueous medium, and the resulting product is a 1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one-benzoxazol-2-ylpiperazine. Other methods for the synthesis of CBP include the use of a nucleophilic substitution reaction, a Wittig reaction, and a palladium-catalyzed reaction.

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial activities .

Cellular Effects

It is known that benzoxazole derivatives can interact with various types of cells and cellular processes .

Molecular Mechanism

It is known that benzoxazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoxazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one vary with different dosages in animal models. For example, suvorexant, a benzoxazole derivative, has been shown to improve circadian rhythms and cognitive function, restore hippocampal synaptic plasticity, and reduce Aβ plaque deposition in the APP/PS1 mouse model of Alzheimer’s disease .

Metabolic Pathways

It is known that benzoxazole derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that benzoxazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that benzoxazole derivatives can be directed to specific compartments or organelles .

properties

IUPAC Name |

1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-9(18)16-4-6-17(7-5-16)13-15-11-8-10(14)2-3-12(11)19-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXTCPIWQOFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458543.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458561.png)

![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458566.png)

![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458570.png)

![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)

![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)

![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458613.png)

![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)

![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)

![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)

![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458653.png)

![1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B6458661.png)